molecular formula C16H14N4O2S2 B2946056 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034430-47-0

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2946056
CAS RN: 2034430-47-0
M. Wt: 358.43
InChI Key: WTXXQURSCRANRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as BTT-3033, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. It also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase, which helps to reduce oxidative stress. N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been found to modulate the activity of multiple signaling pathways involved in inflammation and oxidative stress, including NF-κB and Nrf2.
Biochemical and Physiological Effects:
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been found to have several biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which helps to reduce inflammation. It also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase, which helps to reduce oxidative stress. N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to improve cognitive function and protect neurons from oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide in lab experiments is its ability to reduce inflammation and oxidative stress, which are common factors in many diseases. N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been found to be effective in reducing inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Another advantage of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is its ability to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. However, one of the limitations of using N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide. One direction is to investigate its potential therapeutic applications in human clinical trials. Another direction is to explore its mechanism of action in more detail and identify other signaling pathways that it modulates. Additionally, researchers can investigate the safety and toxicity of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide in animal models to determine its potential for human use. Finally, researchers can explore the potential of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide as a drug candidate for the treatment of various diseases.

Synthesis Methods

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic compound that can be prepared by following a multi-step process. The synthesis method involves the reaction of benzo[c][1,2,5]thiadiazol-4-amine with 3-bromo-1-chloropropane to form an intermediate product. This intermediate is then reacted with 3-mercapto-1-propanol to obtain the final product, N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide.

Scientific Research Applications

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been extensively studied in the scientific community for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to be effective in reducing inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c21-15(18-12-4-1-5-13-14(12)20-24-19-13)11-3-2-7-17-16(11)22-10-6-8-23-9-10/h1-5,7,10H,6,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXXQURSCRANRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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